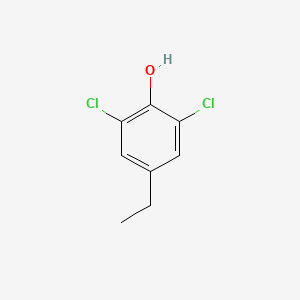

2,6-Dichloro-4-ethylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

7495-69-4 |

|---|---|

Molecular Formula |

C8H8Cl2O |

Molecular Weight |

191.05 g/mol |

IUPAC Name |

2,6-dichloro-4-ethylphenol |

InChI |

InChI=1S/C8H8Cl2O/c1-2-5-3-6(9)8(11)7(10)4-5/h3-4,11H,2H2,1H3 |

InChI Key |

YOZUFBIHVJFQBS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C(=C1)Cl)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2,6-Dichloro-4-ethylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathways for 2,6-dichloro-4-ethylphenol, a substituted phenol of interest in various research and development applications. The primary and most direct route involves the regioselective chlorination of 4-ethylphenol. This document provides a comprehensive overview of the likely synthetic protocol, drawing from established methods for analogous compounds, and includes detailed experimental procedures, data presentation in tabular format, and visualizations of the synthesis pathway.

Introduction

This compound is a halogenated aromatic compound. Its synthesis is of interest for its potential applications in medicinal chemistry, materials science, and as an intermediate in the preparation of more complex molecules. The strategic placement of chlorine atoms at the ortho-positions to the hydroxyl group, combined with the ethyl group at the para-position, imparts specific chemical and physical properties to the molecule. This guide focuses on the most practical and efficient method for its laboratory-scale synthesis.

Proposed Synthesis Pathway: Direct Chlorination of 4-Ethylphenol

The most logical and established method for the synthesis of this compound is the direct chlorination of the readily available starting material, 4-ethylphenol. The key challenge in this synthesis is to achieve selective dichlorination at the 2 and 6 positions of the phenol ring, avoiding the formation of other chlorinated isomers. The use of sulfuryl chloride (SO₂Cl₂) in the presence of a catalyst is a well-documented and effective method for the ortho-chlorination of phenols.

The overall reaction is as follows:

An In-depth Technical Guide to 2,6-Dichloro-4-ethylphenol (CAS: 7495-69-4)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on 2,6-Dichloro-4-ethylphenol (CAS: 7495-69-4) is limited. This guide provides a comprehensive overview based on available data and extrapolations from closely related compounds. Information presented herein should be used for research and informational purposes, and any experimental work should be conducted with appropriate safety precautions and further validation.

Introduction

This compound is a halogenated aromatic organic compound. Its structure, featuring a phenol ring substituted with two chlorine atoms at the ortho positions and an ethyl group at the para position, suggests potential applications in various fields of chemical synthesis and biological research. Due to the limited specific data on this compound, this guide will also reference data from related dichlorophenol and ethylphenol analogs to provide a broader context for its potential properties and applications.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These computed properties provide a basic understanding of the compound's characteristics.

| Property | Value | Source |

| CAS Number | 7495-69-4 | [1] |

| Molecular Formula | C₈H₈Cl₂O | [1] |

| Molecular Weight | 191.05 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CCC1=CC(=C(C(=C1)Cl)O)Cl | [1] |

| InChI Key | YOZUFBIHVJFQBS-UHFFFAOYSA-N | [1] |

| Monoisotopic Mass | 189.9952203 Da | [1] |

| XLogP3-AA (Predicted) | 3.6 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 189.9952203 Da | [1] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

| Heavy Atom Count | 11 | [1] |

Synthesis and Purification

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound (Theoretical)

Objective: To synthesize this compound by direct chlorination of 4-ethylphenol.

Materials:

-

4-Ethylphenol

-

Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂)

-

An appropriate inert solvent (e.g., dichloromethane, carbon tetrachloride)

-

A suitable catalyst (e.g., a Lewis acid like AlCl₃ or FeCl₃, if required)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, dissolve 4-ethylphenol in the chosen inert solvent. The reaction should be carried out under a fume hood.

-

Chlorination: Slowly add a stoichiometric amount (2 equivalents) of the chlorinating agent (e.g., sulfuryl chloride) to the solution of 4-ethylphenol. The reaction temperature should be carefully controlled, potentially requiring an ice bath, as chlorination of phenols can be exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the consumption of the starting material and the formation of the product.

-

Work-up: Once the reaction is complete, quench the reaction mixture by carefully adding a saturated solution of sodium bicarbonate to neutralize any remaining acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by techniques such as vacuum distillation, recrystallization from a suitable solvent, or column chromatography to obtain pure this compound.

Analytical Characterization

A combination of spectroscopic and chromatographic methods would be employed for the structural confirmation and purity assessment of this compound.

Caption: Analytical workflow for the characterization of this compound.

Predicted Spectral Data

| Technique | Predicted Observations |

| ¹H NMR | Aromatic protons would appear as a singlet. The ethyl group would show a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The phenolic proton (-OH) would appear as a broad singlet. |

| ¹³C NMR | Distinct signals for the aromatic carbons, with the carbon atoms attached to the chlorine and hydroxyl groups being significantly shifted. Signals for the ethyl group carbons would also be present. |

| Mass Spectrometry | The molecular ion peak would be observed, along with a characteristic isotopic pattern due to the presence of two chlorine atoms. Fragmentation patterns would likely involve the loss of the ethyl group and chlorine atoms. |

| Infrared Spectroscopy | Characteristic absorption bands for the O-H stretch of the phenol, C-H stretches of the aromatic ring and the ethyl group, C=C stretches of the aromatic ring, and C-Cl stretches. |

Biological Activity and Toxicological Profile (Inferred)

Specific biological activity and toxicological data for this compound are not well-documented. However, based on the known properties of other dichlorophenols, some potential biological effects and hazards can be inferred.

Potential Biological Activities

Chlorinated phenols are known to exhibit a range of biological activities, including:

-

Antimicrobial Properties: Many chlorinated phenols have been investigated for their antibacterial and antifungal activities.

-

Enzyme Inhibition: The phenolic hydroxyl group and the halogen substituents can interact with the active sites of various enzymes.

It is plausible that this compound could exhibit similar properties, making it a candidate for screening in drug discovery and agrochemical research.

Toxicological Hazards

Based on safety data for related compounds like 2,6-dichlorophenol, this compound should be handled with care. Potential hazards include:

-

Skin and Eye Irritation: Likely to be corrosive or irritating to the skin and eyes.[2]

-

Toxicity: May be harmful if swallowed or inhaled.

-

Environmental Hazard: Could be toxic to aquatic life.

A summary of hazard statements for a related compound, 2,6-dichlorophenol, is provided in the table below. It is crucial to assume that this compound may have a similar hazard profile.

| Hazard Statement | Description |

| H302 | Harmful if swallowed. |

| H311 | Toxic in contact with skin. |

| H314 | Causes severe skin burns and eye damage. |

| H351 | Suspected of causing cancer. |

| H411 | Toxic to aquatic life with long lasting effects. |

Potential Applications

Given its chemical structure, this compound could serve as a valuable intermediate in organic synthesis. Potential applications include:

-

Pharmaceutical Synthesis: As a building block for the synthesis of more complex active pharmaceutical ingredients.

-

Agrochemical Development: As a precursor for the development of new herbicides, fungicides, or insecticides.

-

Material Science: For incorporation into polymers or other materials to impart specific properties.

Conclusion

This compound is a chemical compound with potential for further research and application. While specific data is currently scarce, this guide provides a foundational understanding of its properties, potential synthesis, and analytical characterization based on available information and chemical principles. Researchers and drug development professionals are encouraged to use this guide as a starting point for their investigations, while adhering to strict safety protocols due to the potential hazards associated with this class of compounds. Further experimental studies are necessary to fully elucidate the chemical and biological profile of this compound.

References

Microbial Degradation of 2,6-Dichloro-4-ethylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloro-4-ethylphenol (2,6-DC-4-EP) is a halogenated aromatic compound whose persistence in the environment raises toxicological concerns. This technical guide provides a comprehensive overview of the principles and methodologies for studying its microbial degradation. Due to the absence of direct studies on 2,6-DC-4-EP, this guide synthesizes information from research on analogous compounds, namely 2,6-dichlorophenol and 4-ethylphenol, to propose a putative degradation pathway. Detailed experimental protocols for the enrichment and isolation of degrading microorganisms, as well as analytical techniques for monitoring the degradation process, are presented. Quantitative data from related studies are summarized to offer a comparative perspective on degradation efficiencies. Furthermore, this guide includes conceptual diagrams of the proposed metabolic pathway and a general experimental workflow to facilitate research in this area.

Introduction

Chlorinated phenols are a class of environmental pollutants originating from various industrial processes, including the manufacturing of pesticides, herbicides, and pharmaceuticals. Their chemical stability and toxicity pose significant risks to ecosystems and human health. Microbial degradation has emerged as a cost-effective and environmentally benign strategy for the remediation of sites contaminated with these compounds. This compound (2,6-DC-4-EP) is a representative of this class, and understanding its fate in microbial systems is crucial for developing effective bioremediation technologies. This guide aims to provide a foundational resource for researchers initiating studies on the microbial degradation of 2,6-DC-4-EP.

Proposed Microbial Degradation Pathway of this compound

Based on the established microbial degradation pathways of 2,6-dichlorophenol and 4-ethylphenol, a putative metabolic route for this compound is proposed. This hypothetical pathway is initiated by an attack on either the ethyl side chain or the aromatic ring.

Pathway A: Initial Attack on the Ethyl Group

This pathway is initiated by the oxidation of the ethyl side chain, a process well-documented in the degradation of 4-ethylphenol by bacteria such as Pseudomonas putida.

-

Hydroxylation of the Ethyl Group: The degradation is likely initiated by a monooxygenase that hydroxylates the α-carbon of the ethyl group to form 1-(2,6-dichloro-4-hydroxyphenyl)ethanol.

-

Oxidation to a Ketone: The resulting secondary alcohol is then oxidized by a dehydrogenase to form 2,6-dichloro-4-hydroxyacetophenone.

-

Thioesterification and Cleavage: The acetophenone derivative may then undergo further enzymatic transformation, potentially involving a Baeyer-Villiger monooxygenase, leading to an ester, which is subsequently hydrolyzed.

Pathway B: Initial Attack on the Aromatic Ring

Alternatively, microorganisms may initiate degradation by targeting the aromatic nucleus, a common strategy in the breakdown of chlorinated phenols.

-

Hydroxylation of the Aromatic Ring: A hydroxylase introduces a hydroxyl group onto the aromatic ring, typically at a position ortho or para to the existing hydroxyl group. This would be followed by dechlorination.

-

Dechlorination: The chlorine atoms are removed either hydrolytically or reductively.

-

Ring Cleavage: The resulting dihydroxylated and dechlorinated aromatic intermediate undergoes ring cleavage by dioxygenase enzymes, leading to the formation of aliphatic acids that can enter central metabolic pathways.

The following diagram illustrates a plausible integration of these initial steps, focusing on the initial oxidation of the ethyl group followed by ring modification and cleavage.

Quantitative Data from Analogous Compounds

While specific data for 2,6-DC-4-EP is unavailable, the following tables summarize quantitative findings for the degradation of structurally related chlorophenols. This information can serve as a benchmark for designing and evaluating degradation studies.

Table 1: Microbial Degradation of Dichlorophenols

| Microorganism | Compound | Initial Concentration (mg/L) | Degradation Efficiency (%) | Time (h) | Optimal pH | Optimal Temp (°C) | Reference |

| Trichoderma longibraciatum | 2,6-Dichlorophenol | 150 | >90 | 288 | 5.5 | 28 | [1] |

| Pseudomonas sp. | 2,4-Dichlorophenol | 100-200 | 86-100 | 240 | 7.0 | 30 | [2][3] |

| Bacillus insolitus | 2,4-Dichlorophenol | 200 | ~100 | 120 | Not specified | 30 | [2] |

Table 2: Enzymatic Degradation of Dichlorophenols

| Enzyme | Source | Compound | Initial Concentration (mg/L) | Degradation Efficiency (%) | Time (h) | Optimal pH | Optimal Temp (°C) | Reference |

| Laccase (LAC-4) | Ganoderma lucidum | 2,6-Dichlorophenol | 600 | 100 | 12 | 5.0 | 30 | [4] |

| Laccase | Pleurotus sp. | 2,4-Dichlorophenol | Not specified | ~98 | 9 | 6.0 | 40 | [3] |

Experimental Protocols

The following are generalized protocols that can be adapted for studying the microbial degradation of this compound.

Enrichment and Isolation of Degrading Microorganisms

This protocol aims to isolate microorganisms from contaminated environments that are capable of utilizing 2,6-DC-4-EP as a carbon and energy source.

Materials:

-

Soil or water sample from a contaminated site.

-

Mineral Salts Medium (MSM): (g/L) K₂HPO₄ 1.0, KH₂PO₄ 0.5, (NH₄)₂SO₄ 0.5, MgSO₄·7H₂O 0.2, FeSO₄·7H₂O 0.01, CaCl₂·2H₂O 0.01. Adjust pH to 7.0.

-

This compound (stock solution in a suitable solvent, e.g., ethanol).

-

Agar.

-

Shaking incubator.

-

Autoclave.

Procedure:

-

Enrichment Culture:

-

Add 1 g of soil or 1 mL of water sample to 100 mL of sterile MSM in a 250 mL Erlenmeyer flask.

-

Add 2,6-DC-4-EP to a final concentration of 10-50 mg/L.

-

Incubate at 30°C on a rotary shaker at 150 rpm.

-

After 7-10 days, transfer 10 mL of the culture to 90 mL of fresh MSM containing 2,6-DC-4-EP.

-

Repeat this subculturing step 3-5 times to enrich for adapted microorganisms.

-

-

Isolation of Pure Cultures:

-

Prepare serial dilutions of the final enrichment culture in sterile saline (0.85% NaCl).

-

Plate 100 µL of each dilution onto MSM agar plates containing 2,6-DC-4-EP as the sole carbon source.

-

Incubate the plates at 30°C until colonies appear.

-

Pick individual colonies and re-streak onto fresh plates to ensure purity.

-

-

Identification of Isolates:

-

Characterize the pure isolates based on morphology, biochemical tests, and 16S rRNA gene sequencing for bacteria or ITS region sequencing for fungi.

-

Biodegradation Assay

This protocol is for quantifying the degradation of 2,6-DC-4-EP by the isolated microbial strains.

Materials:

-

Isolated microbial strain.

-

MSM broth.

-

This compound.

-

Spectrophotometer.

-

HPLC or GC-MS system.

Procedure:

-

Inoculum Preparation:

-

Grow the isolated strain in a nutrient-rich medium (e.g., Nutrient Broth for bacteria, Potato Dextrose Broth for fungi) to obtain sufficient biomass.

-

Harvest the cells by centrifugation, wash with sterile MSM, and resuspend in MSM to a desired optical density (e.g., OD₆₀₀ = 1.0 for bacteria).

-

-

Degradation Experiment:

-

Set up triplicate flasks containing 100 mL of MSM and a specific concentration of 2,6-DC-4-EP (e.g., 50 mg/L).

-

Inoculate the flasks with the prepared cell suspension.

-

Include a non-inoculated control to account for abiotic losses and a heat-killed inoculum control.

-

Incubate under optimal conditions (e.g., 30°C, 150 rpm).

-

-

Sampling and Analysis:

-

At regular time intervals, withdraw samples from each flask.

-

Centrifuge the samples to remove biomass.

-

Analyze the supernatant for the residual concentration of 2,6-DC-4-EP and the formation of metabolites using HPLC or GC-MS.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV detector.

-

C18 reverse-phase column.

Mobile Phase:

-

Acetonitrile and water (with 0.1% formic acid or phosphoric acid) in a gradient or isocratic elution. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and acidified water.

Analysis:

-

Filter the supernatant from the biodegradation assay through a 0.22 µm syringe filter.

-

Inject a known volume (e.g., 20 µL) into the HPLC system.

-

Monitor the absorbance at a wavelength where 2,6-DC-4-EP has maximum absorbance (to be determined by a UV scan).

-

Quantify the concentration by comparing the peak area to a standard curve of known concentrations of 2,6-DC-4-EP.

Mandatory Visualizations

Conclusion

The microbial degradation of this compound represents a promising avenue for the bioremediation of contaminated environments. Although direct research on this compound is lacking, a plausible degradation pathway can be inferred from studies on analogous molecules. This technical guide provides a foundational framework for initiating research in this area, from the isolation of potent microbial degraders to the analytical quantification of the degradation process. The detailed protocols and conceptual diagrams are intended to facilitate the design and execution of experiments aimed at elucidating the metabolic fate of this compound and developing effective bioremediation strategies. Future research should focus on validating the proposed degradation pathway, identifying the specific enzymes and genes involved, and optimizing the degradation conditions for practical applications.

References

- 1. Degradation of phenol and phenolic compounds by Pseudomonas putida EKII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Updated Perspective on the Aromatic Metabolic Pathways of Plant-Derived Homocyclic Aromatic Compounds in Aspergillus niger [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. journals.asm.org [journals.asm.org]

An In-depth Technical Guide on the Environmental Fate and Transport of 2,6-Dichloro-4-ethylphenol

Introduction

2,6-Dichloro-4-ethylphenol is a halogenated aromatic organic compound. Its chemical structure consists of a phenol ring substituted with two chlorine atoms at positions 2 and 6, and an ethyl group at position 4. Chlorophenols and their derivatives are of environmental interest due to their potential for persistence, toxicity, and bioaccumulation. Understanding the environmental fate and transport of these compounds is crucial for assessing their potential risks to ecosystems and human health.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its environmental distribution. Due to the lack of experimental data for this compound, this section presents computed values for the target compound and experimental data for the surrogate compounds 2,6-dichlorophenol and 2,4-dichlorophenol.

Table 1: Physicochemical Properties of this compound and Surrogate Compounds

| Property | This compound (Target) | 2,6-Dichlorophenol (Surrogate) | 2,4-Dichlorophenol (Surrogate) |

| Molecular Formula | C₈H₈Cl₂O[1] | C₆H₄Cl₂O[2] | C₆H₄Cl₂O |

| Molecular Weight ( g/mol ) | 191.05 (Computed)[1] | 163.00[2] | 163.0 |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 3.6 (Computed XLogP3)[1] | 2.75 | 3.2 |

| Water Solubility | Not available | Slightly soluble | Slightly soluble in water at neutral pH |

| Vapor Pressure | Not available | Not available | 1.0 mm Hg at 53.0°C |

| pKa (Acid Dissociation Constant) | Not available | 6.79 | 7.48 |

Environmental Fate and Transport

The environmental fate of this compound is governed by a combination of transport and transformation processes, including biodegradation, photodegradation, hydrolysis, and sorption to soil and sediment.

Chlorophenols can be biodegraded by various microorganisms in the environment. The rate and extent of biodegradation are influenced by environmental conditions such as temperature, pH, and the presence of acclimated microbial populations.

Studies on surrogate compounds suggest that dichlorophenols can be degraded under both aerobic and anaerobic conditions. For instance, the biodegradation of 2,6-dichlorophenol has been observed in soil and aquatic environments[2][3]. The half-life of 2,6-dichlorophenol in an aquifer slurry was reported to be 20 days[2]. The ethyl group in this compound might be susceptible to microbial oxidation, potentially leading to different degradation pathways compared to its non-alkylated analogs.

A potential biodegradation pathway for dichlorophenols involves hydroxylation of the aromatic ring, followed by ring cleavage. Intermediates can include chlorocatechols and further breakdown products.

Photodegradation in the atmosphere and in sunlit surface waters can be a significant transformation process for some organic compounds. The rate of photolysis is dependent on the light absorption properties of the molecule and the presence of photosensitizing agents in the environment. While specific data for this compound is unavailable, studies on other dichlorophenols suggest they can undergo photolysis. The primary photochemical mechanisms may include C-Cl bond cleavage.

Hydrolysis is a chemical reaction with water. Chlorophenols are generally resistant to hydrolysis under typical environmental pH conditions (pH 5-9). Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.

The mobility of this compound in soil and sediment is influenced by its tendency to adsorb to soil organic carbon and clay minerals. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter used to predict this behavior. A higher Koc value indicates stronger adsorption and lower mobility.

The computed XLogP3 value of 3.6 for this compound suggests a moderate to high potential for adsorption to soil and sediment. This is higher than the log Kow of 2.75 for 2,6-dichlorophenol, indicating that the ethyl group likely increases its hydrophobicity and thus its tendency to sorb to organic matter[2]. Consequently, this compound is expected to have low to moderate mobility in soil. The soil adsorption coefficient (Koc) determines how a pesticide moves in runoff; a pesticide with a high Koc will move primarily by associating with eroded soil particles[4].

Experimental Protocols (Surrogate Compounds)

Detailed experimental protocols for determining the environmental fate of a compound are crucial for data reliability and reproducibility. The following are summarized methodologies from studies on surrogate dichlorophenols.

A study on the biodegradation of 2,6-dichlorophenol by Trichoderma longibraciatum utilized a Glucose Minimal (GM) liquid medium.

-

Medium Composition: The GM medium contained (g/L): 1.0 K₂HPO₄, 0.01 ZnSO₄·7H₂O, 0.005 CuSO₄·5H₂O, 0.5 MgSO₄·7H₂O, 0.01 FeSO₄·7H₂O, 0.5 KCl, 10 glucose, and 3.0 NaNO₃.

-

pH Adjustment: The pH of the medium was adjusted to 5.5 before autoclaving.

-

Inoculum: Two agar plugs (5 mm diameter) of a 4-day old fungal isolate were used to inoculate 20 mL of the liquid medium in 100 mL flasks.

-

Incubation: The flasks were incubated to determine the biodegradation of 2,6-DCP at various concentrations (0, 25, 50, 75, 100, and 150 mg/L)[5].

Data Gaps and Future Research

There is a significant lack of empirical data on the environmental fate and transport of this compound. Future research should focus on:

-

Determination of Physicochemical Properties: Experimental measurement of water solubility, vapor pressure, pKa, and the octanol-water partition coefficient (Kow).

-

Degradation Studies: Conducting biodegradation (both aerobic and anaerobic), photodegradation, and hydrolysis studies to determine the half-life of the compound in various environmental compartments.

-

Adsorption/Desorption Studies: Measuring the soil and sediment adsorption coefficient (Koc) to accurately predict its mobility.

-

Ecotoxicity Testing: Assessing the toxicity of this compound to a range of aquatic and terrestrial organisms.

This information is essential for conducting a thorough environmental risk assessment of this compound.

References

- 1. This compound | C8H8Cl2O | CID 348454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Dichlorophenol | C6H4Cl2O | CID 6899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. anrcatalog.ucanr.edu [anrcatalog.ucanr.edu]

- 5. Degradation of 2,6-dicholorophenol by Trichoderma longibraciatum Isolated from an industrial Soil Sample in Dammam, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic Data of 2,6-Dichloro-4-ethylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,6-dichloro-4-ethylphenol. Due to the limited availability of direct experimental data in public domains, this document presents a detailed analysis based on structurally analogous compounds. This guide is intended to support researchers, scientists, and professionals in the field of drug development in the spectral analysis of this compound. The document includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in clear tabular formats. Detailed experimental protocols for acquiring such data are also provided, alongside a visual workflow of the spectroscopic analysis process.

Introduction

This compound is a halogenated organic compound with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules. A thorough understanding of its spectral characteristics is crucial for its identification, characterization, and quality control. This guide provides a detailed prediction of its spectroscopic data.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds, namely 4-ethylphenol and 2,6-dichloro-4-methylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.10 | s | 2 | Ar-H |

| ~ 5.5 - 6.5 | br s | 1 | OH |

| ~ 2.60 | q | 2 | CH₂ |

| ~ 1.20 | t | 3 | CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 148 | Quaternary | C-OH |

| ~ 138 | Quaternary | C-CH₂CH₃ |

| ~ 128 | Tertiary | Ar-CH |

| ~ 125 | Quaternary | C-Cl |

| ~ 28 | Secondary | CH₂ |

| ~ 15 | Primary | CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3600 - 3400 | Broad | O-H stretch |

| ~ 3100 - 3000 | Medium | Ar C-H stretch |

| ~ 2970 - 2850 | Medium | Aliphatic C-H stretch |

| ~ 1600, 1470 | Medium-Strong | C=C aromatic ring stretch |

| ~ 1200 | Strong | C-O stretch |

| ~ 800 - 700 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 190, 192, 194 | High | [M]⁺, [M+2]⁺, [M+4]⁺ isotopic cluster |

| 175, 177, 179 | Medium | [M-CH₃]⁺ |

| 162, 164 | Medium | [M-C₂H₄]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to acquire the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 10-20 mg of this compound would be dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) would be added as an internal standard (δ 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: The ¹H NMR spectrum would be acquired with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum would be acquired with a spectral width of approximately 250 ppm, a relaxation delay of 2-5 seconds, and would require several hundred to a few thousand scans for adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid this compound would be finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture would then be pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum would be recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet would be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) would be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron ionization (EI) at 70 eV would be used to generate the mass spectrum.

-

Mass Analysis: The mass spectrum would be acquired using a quadrupole or time-of-flight (TOF) mass analyzer over a mass range of m/z 50-500.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound based on predictive analysis. The provided data and protocols serve as a valuable resource for researchers and professionals in the absence of readily available experimental spectra. It is recommended that experimental data be acquired and compared with these predictions for definitive structural confirmation.

Technical Guide: Solubility of 2,6-Dichloro-4-ethylphenol in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Dichloro-4-ethylphenol is a halogenated phenolic compound with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules. A thorough understanding of its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and application in drug development and other research areas. This technical guide provides an in-depth overview of the solubility of this compound, including a detailed experimental protocol for its determination and a discussion of the factors influencing its solubility.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties, particularly the predicted LogP value, suggest a higher solubility in nonpolar organic solvents compared to water.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈Cl₂O | PubChem |

| Molecular Weight | 191.05 g/mol | PubChem[4] |

| Appearance | Solid (predicted) | - |

| XLogP3 | 3.6 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[4] |

Note: Some properties are computed/predicted.

Expected Solubility Profile

Based on the "like dissolves like" principle, this compound, with its chlorinated aromatic structure, is expected to be more soluble in organic solvents than in water. The presence of the hydroxyl group can contribute to some solubility in polar solvents through hydrogen bonding.

For a structurally related compound, 2,6-Dichloro-4-nitrophenol, it is reported to be poorly soluble in water but more soluble in organic solvents like ethanol and acetone.[5] A similar trend can be anticipated for this compound.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in various organic solvents is not available in peer-reviewed literature or public chemical databases. Researchers are encouraged to determine this data experimentally using the protocols outlined in Section 5. A template for recording such data is provided in Table 2.

Table 2: Template for Experimental Solubility Data of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Toluene | ||||

| n-Hexane | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| N,N-Dimethylformamide (DMF) |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[2] This protocol is adapted for the determination of this compound solubility in organic solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS)

-

Volumetric flasks and pipettes

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals. This step is critical to avoid overestimation of the solubility.

-

Dilute the filtered, saturated solution with the respective solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or GC-MS, to determine the concentration of this compound.[6][7][8][9]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Calculate the solubility from the concentration of the saturated solution, taking into account the dilution factor.

-

Experimental Workflow Diagram

Figure 1: Workflow for the Shake-Flask Solubility Determination Method.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Solvent Polarity: The polarity of the solvent plays a significant role. Nonpolar solvents are generally expected to be good solvents for this compound due to its hydrophobic nature. Polar aprotic solvents may also show good solubilizing capacity.

-

Temperature: Solubility is generally temperature-dependent. For most solid solutes, solubility increases with increasing temperature. It is essential to control and report the temperature at which solubility is determined.

-

Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility. Using high-purity materials is crucial for obtaining accurate and reproducible results.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data is currently lacking in the literature, the provided experimental protocol and background information will enable researchers in drug development and other scientific fields to generate the necessary data for their applications. The visualization of the experimental workflow offers a clear and concise guide for laboratory practice. Accurate solubility data is a cornerstone of efficient process development, formulation design, and ensuring the successful application of this compound.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. This compound | C8H8Cl2O | CID 348454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. researchgate.net [researchgate.net]

- 9. epa.gov [epa.gov]

2,6-Dichloro-4-ethylphenol: A Technical Whitepaper on Potential Industrial Applications

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Abstract

2,6-Dichloro-4-ethylphenol (CAS No. 7495-69-4) is a halogenated aromatic organic compound. While specific industrial applications for this exact molecule are not widely documented, its structural similarity to other commercially significant dichlorophenols suggests considerable potential as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty polymers. This technical guide provides an overview of its chemical and physical properties, a proposed synthesis protocol based on analogous chemical reactions, and a discussion of its potential industrial applications. The information presented herein is intended to serve as a foundational resource for researchers and professionals in chemical and drug development.

Chemical and Physical Properties

Experimental data for this compound is limited. The following table summarizes its computed physicochemical properties, which provide a valuable starting point for experimental design and process development.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₈Cl₂O | PubChem[1] |

| Molecular Weight | 191.05 g/mol | PubChem[1] |

| CAS Number | 7495-69-4 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| XLogP3 (Computed) | 3.6 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 189.9952203 Da | PubChem[1] |

| Monoisotopic Mass | 189.9952203 Da | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

Proposed Synthesis

A likely and efficient synthesis route for this compound is the direct chlorination of its precursor, 4-ethylphenol (CAS No. 123-07-9). Sulfuryl chloride (SO₂Cl₂) is a common and effective reagent for the ortho-chlorination of phenols.[2][3][4] The reaction can be catalyzed to improve selectivity.

Proposed Experimental Protocol: Chlorination of 4-Ethylphenol

This protocol is adapted from established methods for the chlorination of similar phenolic compounds.[2][3]

Materials:

-

4-Ethylphenol (98% purity)

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1 mole of 4-ethylphenol in anhydrous dichloromethane.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add 2.1 moles of sulfuryl chloride dropwise to the stirred solution, maintaining the temperature below 10 °C. The addition should be monitored for the evolution of HCl gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, slowly quench the reaction mixture by adding it to a saturated aqueous solution of sodium bicarbonate to neutralize excess acid.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or recrystallization to yield this compound.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Sulfuryl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Potential Industrial Applications

Based on the applications of structurally similar compounds, this compound is a promising candidate for several industrial uses, primarily as a chemical intermediate.

Agrochemicals

Many dichlorophenol derivatives are precursors to pesticides and herbicides. For instance, 2,6-dichloro-4-methylphenol is a key intermediate in the synthesis of the fungicide Tolclofos-methyl. The structural analogy suggests that this compound could be a valuable building block for new, proprietary agrochemicals. Its specific substitutions may offer altered efficacy, spectrum of activity, or environmental persistence profiles.

Pharmaceuticals

Halogenated phenols are prevalent motifs in medicinal chemistry. The chlorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound could serve as a starting material for the synthesis of novel therapeutic agents. For example, related compounds have been investigated for their antimicrobial and antifungal properties.

Polymer Science

Phenolic compounds are used as monomers in the production of various polymers, such as phenolic resins and polycarbonates. Hindered phenols, like 2,6-disubstituted phenols, are often used as antioxidants and UV stabilizers in plastics. While the ethyl group is less bulky than the tert-butyl groups commonly found in commercial antioxidants, this compound could be explored as a monomer for specialty polymers with enhanced flame retardant or thermal stability properties due to the presence of chlorine.

Conclusion and Future Outlook

This compound represents an under-explored molecule with significant potential, inferred from the well-established industrial applications of its structural analogs. The primary opportunities for this compound likely lie in its use as a versatile chemical intermediate in the agrochemical, pharmaceutical, and materials science sectors.

Further research is required to validate these potential applications. Key next steps should include:

-

Experimental Synthesis and Characterization: Performing the proposed synthesis to obtain a pure sample and thoroughly characterizing its physical and chemical properties, including melting point, boiling point, and spectral data (NMR, IR, MS).

-

Biological Screening: Evaluating the compound and its derivatives for biological activity, such as herbicidal, fungicidal, or antimicrobial effects.

-

Polymerization Studies: Investigating its potential as a monomer or co-monomer in the synthesis of new polymers and evaluating the properties of the resulting materials.

This whitepaper serves as a call to action for the research and development community to explore the potential of this compound and unlock its potential industrial value.

References

An In-depth Technical Guide on the Abiotic Degradation Pathways for 2,6-Dichloro-4-ethylphenol

Introduction

2,6-Dichloro-4-ethylphenol is a substituted phenolic compound whose environmental fate is of interest due to the known persistence and toxicity of many chlorinated and alkylated phenols. Abiotic degradation processes, which are chemical and physical processes that do not involve microorganisms, are critical in determining the persistence and transformation of such compounds in the environment. The primary abiotic degradation pathways for aromatic compounds like this compound are photolysis (photodegradation) and chemical oxidation. These processes can lead to the transformation of the parent compound into various intermediates, and ultimately, to mineralization.

Inferred Abiotic Degradation Pathways

Based on the degradation mechanisms of analogous compounds, two principal abiotic degradation pathways are proposed for this compound: Photodegradation and Advanced Oxidation.

Photodegradation is initiated by the absorption of light, leading to the excitation of the molecule and subsequent chemical reactions. For chlorinated phenols, this often involves dechlorination and the formation of hydroxylated species. In the case of this compound, photodegradation is expected to proceed via the cleavage of the carbon-chlorine bonds and the introduction of hydroxyl groups to the aromatic ring. The ethyl group may also undergo transformation.

A proposed photodegradation pathway is illustrated in the diagram below.

The Enduring Legacy of Substituted Phenols: A Technical Guide to Their History, Discovery, and Application

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenols, a diverse class of aromatic organic compounds, have played a pivotal role in scientific innovation for nearly two centuries. From their early use as antiseptics to their current applications in advanced pharmaceuticals, polymers, and agrochemicals, the journey of substituted phenols is a testament to the power of chemical modification. This in-depth technical guide provides a comprehensive overview of the history and discovery of these versatile molecules. It details the seminal experiments that unveiled their wide-ranging properties and presents the experimental protocols for the synthesis of key substituted phenols. Furthermore, this guide summarizes crucial quantitative data on their physicochemical and biological activities and explores their mechanisms of action through detailed signaling pathway diagrams. This document serves as a valuable resource for researchers, scientists, and drug development professionals, offering a foundational understanding of this important class of compounds and paving the way for future discoveries.

A Historical Journey: From Coal Tar to Custom Molecules

The story of substituted phenols begins with the isolation of the parent compound, phenol, from coal tar in 1834 by Friedlieb Ferdinand Runge, who named it "Karbolsäure" (coal-oil-acid).[1] However, it was the pioneering work of Sir Joseph Lister in the 1860s that first brought a phenol derivative to the forefront of science and medicine.[1][[“]] Inspired by Louis Pasteur's germ theory, Lister used carbolic acid (a solution of phenol in water) as an antiseptic to sterilize surgical instruments and clean wounds, dramatically reducing post-operative infections and revolutionizing surgery.[[“]][3] This seminal application marked the beginning of a deeper exploration into the chemical modification of the phenol ring and the vast potential of its substituted derivatives.

The late 19th and early 20th centuries witnessed a surge in the discovery and application of various substituted phenols:

-

Picric Acid (2,4,6-trinitrophenol): First synthesized in 1771 by Peter Woulfe by treating indigo with nitric acid, picric acid was initially used as a yellow dye for silk starting in 1849.[4][5][6] Its explosive properties were later recognized, and it became a significant military explosive, notably used by the French under the name "melinite" in 1886.[4][6] However, its corrosive nature led to a decline in its use as an explosive after World War I.[4]

-

Phenolic Resins (Bakelite): In 1909, Leo Hendrik Baekeland synthesized the first commercially successful synthetic thermosetting polymer, Bakelite, through the reaction of phenol and formaldehyde.[7][8] This discovery ushered in the age of plastics, with phenolic resins finding widespread use in electrical components, kitchen utensils, and even aircraft propellers during World War II due to their excellent insulating and heat-resistant properties.[7][[“]]

-

Phenoxy Herbicides (2,4-D): During World War II, the search for compounds to increase crop yields led to the independent and near-simultaneous discovery of 2,4-dichlorophenoxyacetic acid (2,4-D) by several groups in the UK and the US.[10][11] This marked the dawn of modern selective herbicides, as 2,4-D could control broadleaf weeds without harming cereal crops.[10][12]

-

Antioxidants (BHA and BHT): The synthetic antioxidants Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT) were developed in the late 1940s and have been used as food additives since the 1940s and 1950s, respectively.[13] Their ability to scavenge free radicals and prevent lipid oxidation has made them invaluable in preserving the quality and extending the shelf-life of a vast array of food products.[13][14]

Quantitative Data Summary

The diverse applications of substituted phenols are a direct consequence of their varied physicochemical and biological properties. The nature, position, and number of substituents on the phenol ring profoundly influence these characteristics.

Physicochemical Properties: Acidity (pKa)

The acidity of the phenolic hydroxyl group is a key determinant of its reactivity and biological activity. Electron-withdrawing groups generally increase acidity (lower pKa), while electron-donating groups decrease it.

| Compound | Substituent(s) | pKa |

| Phenol | -H | 9.95 |

| p-Cresol | 4-CH₃ | 10.26 |

| o-Cresol | 2-CH₃ | 10.29 |

| m-Cresol | 3-CH₃ | 10.09 |

| p-Chlorophenol | 4-Cl | 9.42 |

| o-Chlorophenol | 2-Cl | 8.56 |

| m-Chlorophenol | 3-Cl | 9.12 |

| p-Nitrophenol | 4-NO₂ | 7.15 |

| o-Nitrophenol | 2-NO₂ | 7.23 |

| m-Nitrophenol | 3-NO₂ | 8.40 |

| Picric Acid | 2,4,6-(NO₂)₃ | 0.38 |

Table 1: pKa values of selected substituted phenols.

Biological Activity: Antioxidant Capacity (IC50)

Many substituted phenols are potent antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The IC50 value represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.

| Compound | IC50 (µM) - DPPH Assay | IC50 (µM) - ABTS Assay |

| Gallic Acid | 4.5 | 2.8 |

| Caffeic Acid | 8.8 | 4.7 |

| Quercetin | 9.2 | 4.3 |

| Resveratrol | 25.6 | 12.1 |

| BHT | 28.7 | - |

| BHA | 35.4 | - |

Table 2: Antioxidant activity (IC50 values) of selected phenolic compounds.

Herbicidal Efficacy (EC50)

The herbicidal activity of phenoxy herbicides is often quantified by the EC50 value, which is the concentration that causes a 50% reduction in a specific biological response (e.g., growth inhibition).

| Herbicide | Plant Species | EC50 (mg/kg soil) |

| 2,4-D | Raphanus sativus | 10.3 |

| 2,4-D | Allium cepa | 25.8 |

Table 3: Herbicidal efficacy (EC50 values) of 2,4-D on different plant species.[15]

Toxicological Data (LD50)

The acute toxicity of substituted phenols is an important consideration for their safe handling and application. The LD50 value represents the dose required to be lethal to 50% of a tested population.

| Compound | Animal Model | Route of Administration | LD50 (mg/kg) |

| Phenol | Rat | Oral | 317 |

| o-Cresol | Rat | Oral | 121 |

| m-Cresol | Rat | Oral | 242 |

| p-Cresol | Rat | Oral | 207 |

| 2,4-Dichlorophenol | Rat | Oral | 580 |

| 2,4,6-Trichlorophenol | Rat | Oral | 820 |

| BHT | Rat | Oral | 1970 |

| BHA | Rat | Oral | 2000 |

Table 4: Acute oral LD50 values of selected substituted phenols in rats.

Key Experimental Protocols

The synthesis of substituted phenols has evolved from simple isolations from natural sources to highly specific and efficient chemical reactions. This section provides detailed methodologies for the synthesis of several historically and industrially significant substituted phenols.

Synthesis of Picric Acid (2,4,6-Trinitrophenol) from Phenol

Principle: This synthesis involves the nitration of phenol. To prevent oxidation of the highly activated phenol ring by nitric acid, phenol is first sulfonated to form phenolsulfonic acid, which is then nitrated.

Materials:

-

Phenol (4 g)

-

Concentrated Sulfuric Acid (5 mL)

-

Concentrated Nitric Acid (15 mL)

-

Ice-water bath

-

500 mL round-bottom flask

-

Water bath

-

Buchner funnel and filter paper

-

Ethanol-water mixture (2:1) for recrystallization

Procedure:

-

In a 500 mL round-bottom flask, carefully add 5.0 mL of concentrated sulfuric acid to 4 g of phenol. Mix the contents thoroughly. The reaction is exothermic, and the mixture will become warm.

-

Heat the flask on a boiling water bath for 30 minutes to ensure the complete formation of phenol-4-sulfonic acid.

-

Cool the flask and its contents thoroughly in an ice-water bath.

-

Working in a fume hood, cautiously and slowly add 15 mL of concentrated nitric acid to the cooled mixture with constant swirling. A vigorous reaction will occur with the evolution of reddish-brown nitrous fumes.

-

Once the initial vigorous reaction has subsided, heat the flask on a boiling water bath for 1.5 to 2 hours, with occasional swirling, until the oily layer of dinitrophenol initially formed is converted into a solid crystalline mass of trinitrophenol.

-

Add approximately 100 mL of cold water to the reaction mixture and cool it thoroughly in an ice-water bath to precipitate the picric acid.

-

Collect the crude picric acid by vacuum filtration using a Buchner funnel.

-

Wash the crystals thoroughly with cold water until the washings are no longer acidic to litmus paper.

-

Recrystallize the crude product from a minimal amount of a 2:1 ethanol-water mixture.

-

Collect the purified yellow crystals of picric acid by vacuum filtration, wash with a small amount of the cold solvent mixture, and allow to air dry.

Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

Principle: This is a two-step synthesis. First, phenoxyacetic acid is synthesized from phenol and chloroacetic acid via a Williamson ether synthesis. In the second step, the phenoxyacetic acid is chlorinated.

Materials:

-

Phenol

-

Chloroacetic acid

-

Sodium hydroxide

-

Sodium hypochlorite solution (laundry bleach)

-

Acetic acid

-

Hydrochloric acid

Procedure: Step 1: Synthesis of Phenoxyacetic Acid

-

Dissolve sodium hydroxide in water in a reaction vessel.

-

Add phenol to the sodium hydroxide solution and stir until a clear solution of sodium phenoxide is formed.

-

Slowly add a solution of chloroacetic acid in water to the sodium phenoxide solution.

-

Heat the reaction mixture under reflux for 1-2 hours.

-

After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the phenoxyacetic acid.

-

Collect the crude product by filtration, wash with cold water, and recrystallize from hot water.

Step 2: Chlorination of Phenoxyacetic Acid

-

Dissolve the synthesized phenoxyacetic acid in glacial acetic acid.

-

Slowly add a stoichiometric amount of sodium hypochlorite solution (laundry bleach) to the solution with stirring. The temperature should be monitored and controlled.

-

Continue stirring for 1-2 hours at room temperature.

-

Pour the reaction mixture into a large volume of cold water to precipitate the 2,4-dichlorophenoxyacetic acid.

-

Collect the crude 2,4-D by filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent such as ethanol-water.

Synthesis of Butylated Hydroxytoluene (BHT)

Principle: BHT is synthesized by the Friedel-Crafts alkylation of p-cresol with isobutylene, using sulfuric acid as a catalyst.[16]

Materials:

-

p-Cresol (4-methylphenol)

-

Isobutylene (2-methylpropene)

-

Concentrated Sulfuric Acid

Procedure:

-

Charge a reaction vessel equipped with a stirrer, cooling system, and a gas inlet tube with p-cresol and a catalytic amount of concentrated sulfuric acid.

-

Cool the mixture and slowly bubble isobutylene gas through the solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained at a controlled level.

-

Continue the addition of isobutylene until the theoretical amount has been absorbed.

-

After the reaction is complete, the catalyst is neutralized.

-

The product mixture is then washed with water to remove any remaining acid and salts.

-

The crude BHT is purified by distillation or recrystallization from a suitable solvent.

Synthesis of Butylated Hydroxyanisole (BHA)

Principle: BHA is prepared by the alkylation of 4-methoxyphenol with isobutylene.[17]

Materials:

-

4-Methoxyphenol

-

Isobutylene

-

Acid catalyst (e.g., sulfuric acid or an acidic ion-exchange resin)

Procedure:

-

Combine 4-methoxyphenol and the acid catalyst in a suitable reactor.

-

Introduce isobutylene into the reaction mixture under controlled temperature and pressure.

-

Allow the reaction to proceed until the desired conversion of 4-methoxyphenol is achieved.

-

Upon completion, the catalyst is removed by filtration or neutralization.

-

The resulting mixture of 2-tert-butyl-4-hydroxyanisole and 3-tert-butyl-4-hydroxyanisole is then purified, typically by vacuum distillation, to yield the final BHA product.

Modern Synthetic Methodologies

While the historical syntheses are foundational, modern organic chemistry has developed more sophisticated and versatile methods for the preparation of substituted phenols.

The Fries Rearrangement

Principle: The Fries rearrangement is the conversion of a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[1] The reaction is ortho, para-selective, with lower temperatures favoring the para-product and higher temperatures favoring the ortho-product.[[“]]

General Protocol:

-

The phenolic ester is dissolved in a suitable solvent (e.g., nitrobenzene, carbon disulfide).

-

A Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is added portion-wise with cooling.

-

The reaction mixture is stirred at a specific temperature for a period of time to effect the rearrangement.

-

The reaction is quenched by pouring it onto a mixture of ice and hydrochloric acid.

-

The product, a hydroxy aryl ketone, is then isolated by extraction and purified by distillation or recrystallization.

The Ullmann Condensation

Principle: The Ullmann condensation is a copper-catalyzed reaction that forms diaryl ethers from an aryl halide and a phenol. This method is particularly useful for the synthesis of complex substituted phenols where one of the aromatic rings is already substituted.

General Protocol:

-

A mixture of the aryl halide, the phenol, a copper catalyst (e.g., copper(I) iodide), a base (e.g., potassium carbonate), and a high-boiling polar solvent (e.g., dimethylformamide, pyridine) is prepared.

-

The reaction mixture is heated at an elevated temperature, often under an inert atmosphere, for several hours.

-

After cooling, the reaction mixture is diluted with water and the product is extracted with an organic solvent.

-

The diaryl ether product is then purified by chromatography or recrystallization.

Mechanisms of Action and Signaling Pathways

The biological effects of substituted phenols are mediated through their interactions with various cellular components and signaling pathways.

Antioxidant Mechanism of BHT

Butylated hydroxytoluene exerts its antioxidant effect by acting as a free radical scavenger.[18] It donates a hydrogen atom from its phenolic hydroxyl group to lipid peroxy radicals, thereby terminating the chain reaction of lipid peroxidation.[18]

Caption: Antioxidant mechanism of BHT.

Herbicidal Action of 2,4-D

2,4-D acts as a synthetic auxin, a plant growth regulator.[12] It is absorbed by the leaves and translocated to the meristematic tissues where it causes uncontrolled and unsustainable cell division and growth, leading to stem curling, leaf withering, and ultimately, plant death.[12][19]

Caption: Simplified signaling pathway of 2,4-D herbicidal action.

Quercetin's Anti-Cancer Signaling

The flavonoid quercetin, a naturally occurring substituted phenol, has been shown to exhibit anti-cancer properties by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. What is Butylated Hydroxytoluene (BHT) mechanism of action? - Consensus [consensus.app]

- 3. researchgate.net [researchgate.net]

- 4. Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PHENOL AND PHENOL DERIVATIVES [inchem.org]

- 6. researchgate.net [researchgate.net]

- 7. globalsciencebooks.info [globalsciencebooks.info]

- 8. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is Butylated Hydroxytoluene (BHT) mechanism of action? - Consensus [consensus.app]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. deq.mt.gov [deq.mt.gov]

- 13. Potential mechanisms of quercetin in cancer prevention: focus on cellular and molecular targets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]

- 19. xtbg.ac.cn [xtbg.ac.cn]

2,6-Dichloro-4-ethylphenol: A Technical Health and Safety Guide

Disclaimer: No specific Safety Data Sheet (SDS) for 2,6-Dichloro-4-ethylphenol (CAS No. 7495-69-4) was found in the available public domain. The following information is compiled from the PubChem entry for this compound and extrapolated from the safety data sheets of structurally similar chemicals, including 2,6-Dichlorophenol and 2,6-Dichloro-4-methylphenol. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should be supplemented with professional safety assessments.

Chemical and Physical Properties

This section summarizes the known and computed physical and chemical properties of this compound.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₈Cl₂O | PubChem[1] |

| Molecular Weight | 191.05 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 7495-69-4 | PubChem[1] |

| Computed XLogP3 | 3.6 | PubChem[1] |

| Computed Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Computed Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Computed Rotatable Bond Count | 1 | PubChem[1] |

Hazard Identification and GHS Classification

A definitive GHS classification for this compound is not available. However, based on the classification of analogous compounds like 2,6-Dichlorophenol and 2,6-Dichloro-4-methylphenol, the following hazards should be anticipated.

Anticipated GHS Classification:

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | Harmful if swallowed.[2] |

| Skin Corrosion/Irritation | Category 1B / 2 | Danger / Warning | Causes severe skin burns and eye damage. / Causes skin irritation.[2][3] |

| Serious Eye Damage/Eye Irritation | Category 1 | Danger | Causes serious eye damage.[2] |

| Specific target organ toxicity — Single exposure | Category 3 | Warning | May cause respiratory irritation.[2] |

Hazard Communication Workflow

Caption: Workflow for Hazard Assessment and Communication.

Toxicological Data (Based on Analogues)

No specific toxicological data for this compound is available. The following table presents data for a closely related compound, 2,6-Dichlorophenol.

| Parameter | Species | Route | Value | Reference |

| LD50 | Rat | Intraperitoneal | 390 mg/kg | CDH Fine Chemical[3] |

Note: This data is for 2,6-Dichlorophenol and should be used as an estimate of the potential toxicity of this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following represents a generalized protocol for determining acute oral toxicity, which would be a necessary experiment to establish a key health and safety parameter.

Generalized Protocol for Acute Oral Toxicity (Up-and-Down Procedure)

Caption: Generalized workflow for an acute oral toxicity study.

Handling and Storage

Based on the data for similar chlorinated phenols, the following handling and storage procedures are recommended.

| Aspect | Recommendation |

| Handling | Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3] |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Store away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[3] |

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound, based on the requirements for analogous compounds.

| Protection Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[3] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[3] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. |

PPE Selection Logic

Caption: Logic for selecting appropriate Personal Protective Equipment.

First Aid Measures

In case of exposure, the following first aid measures, derived from data on similar compounds, should be taken.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3] |

Fire-Fighting Measures

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Specific Hazards | May emit toxic fumes of carbon monoxide, carbon dioxide, and hydrogen chloride under fire conditions.[3] |

| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear.[3] |

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.

References

Methodological & Application

Application Note: Analysis of 2,6-Dichloro-4-ethylphenol in Water Samples by GC/MS

Abstract

This application note provides a detailed protocol for the determination of 2,6-dichloro-4-ethylphenol in water samples using Gas Chromatography-Mass Spectrometry (GC/MS). The methodology encompasses sample preparation by Solid Phase Extraction (SPE), followed by GC/MS analysis. This guide is intended for researchers, scientists, and professionals in environmental monitoring and drug development who require a robust method for the quantification of chlorinated phenols in aqueous matrices. While specific performance data for this compound is not widely available, this document outlines a comprehensive procedure based on established methods for similar analytes, such as those described in US EPA Method 8041A.

Introduction

This compound is a halogenated organic compound that may be present in the environment due to industrial processes or as a degradation product of certain pesticides and herbicides. Its potential toxicity and persistence in aquatic ecosystems necessitate sensitive and reliable analytical methods for its detection and quantification. Gas Chromatography-Mass Spectrometry (GC/MS) offers high selectivity and sensitivity, making it an ideal technique for the analysis of trace levels of such compounds in complex matrices like water. This application note details a complete workflow, from sample collection and preparation to instrumental analysis and data processing.

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE)

Solid Phase Extraction is a widely used technique for the pre-concentration and purification of analytes from aqueous samples.

Materials:

-

SPE cartridges (e.g., polystyrene-divinylbenzene, 500 mg)

-

SPE vacuum manifold

-

Methanol (HPLC grade)

-

Dichloromethane (DCM, HPLC grade)

-

Hydrochloric acid (HCl)

-

Sodium sulfite

-

Nitrogen gas for evaporation

-

Glass vials with Teflon-lined caps

Procedure:

-

Sample Preservation: If the sample contains residual chlorine, add sodium sulfite to dechlorinate. Adjust the sample pH to ≤ 2 with concentrated HCl.

-

Cartridge Conditioning:

-

Pass 5 mL of DCM through the SPE cartridge.

-

Follow with 5 mL of methanol.

-

Equilibrate the cartridge with 5 mL of deionized water (pH ≤ 2). Do not allow the cartridge to go dry.

-

-

Sample Loading:

-

Pass 500 mL of the acidified water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

-

-

Cartridge Washing:

-

Wash the cartridge with 5 mL of deionized water (pH ≤ 2) to remove any co-adsorbed impurities.

-

Dry the cartridge under vacuum for 10-15 minutes.

-

-

Elution:

-

Elute the retained analytes with two 5 mL aliquots of DCM into a collection vial.

-

-

Concentration:

-

Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

-

Add an appropriate internal standard before GC/MS analysis.

-

GC/MS Analysis

The following GC/MS parameters are recommended as a starting point and should be optimized for the specific instrument and column used.

Instrumentation:

-

Gas Chromatograph with a split/splitless injector

-

Mass Spectrometer (Single Quadrupole or Ion Trap)

-

GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent)

GC Conditions:

| Parameter | Value |

|---|---|

| Injector Temperature | 250 °C |

| Injection Mode | Splitless (1 min) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temp: 60 °C (hold 2 min) |

| Ramp 1: 10 °C/min to 180 °C |

| | Ramp 2: 20 °C/min to 280 °C (hold 5 min) |

MS Conditions:

| Parameter | Value |

|---|---|

| Ion Source Temp. | 230 °C |

| Transfer Line Temp. | 280 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Scan Range | 50-350 amu |

| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |

Expected Mass Spectrum: While the specific mass spectrum for this compound is not readily available, fragmentation is expected to be similar to other chlorinated phenols. The molecular ion [M]+ at m/z 190 (based on the most abundant isotopes) and fragments corresponding to the loss of a methyl group (m/z 175) and chlorine atoms are anticipated. For quantitative analysis in SIM mode, the following ions are suggested for monitoring, but should be confirmed with a standard of the analyte:

-